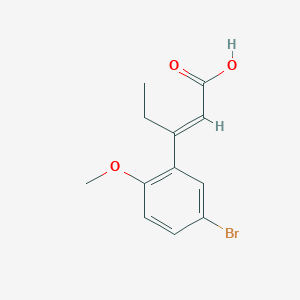![molecular formula C24H17F3N4O5 B2758602 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 895647-11-7](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a dihydropyrido[2,3-d]pyrimidin-1(2H)-one group, and a trifluoromethylphenyl group. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The benzodioxole and dihydropyrido[2,3-d]pyrimidin-1(2H)-one groups are both cyclic structures, which could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing benzodioxole groups have been shown to undergo 1,3-dipolar additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole group could potentially make the compound more lipophilic, which could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
1. Peripheral Benzodiazepine Receptor Ligands
Research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides has demonstrated their utility as selective ligands for Peripheral Benzodiazepine Receptors (PBRs), which are implicated in steroid biosynthesis modulation in cells. This suggests potential applications in studying cellular mechanisms and developing therapeutic strategies targeting these receptors (Selleri et al., 2005).
2. Src Kinase Inhibition and Anticancer Activity
N-benzyl substituted acetamide derivatives, including those with a thiazole moiety, have been synthesized and evaluated for their inhibitory activities against Src kinase, a key player in cancer progression. These compounds have shown promising anticancer activities, highlighting their potential in cancer treatment research (Fallah-Tafti et al., 2011).
3. A3 Adenosine Receptor Antagonists
Enantiomeric 4-Acylamino-6-alkyloxy-2 Alkylthiopyrimidines have been investigated as potential A3 adenosine receptor antagonists. The chiral resolution and absolute configuration assignment of these compounds are crucial for understanding their biological activity and therapeutic potential, particularly in cardiovascular diseases (Rossi et al., 2016).
Eigenschaften
CAS-Nummer |
895647-11-7 |
|---|---|
Molekularformel |
C24H17F3N4O5 |
Molekulargewicht |
498.418 |
IUPAC-Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17F3N4O5/c25-24(26,27)16-5-1-2-6-17(16)29-20(32)12-30-21-15(4-3-9-28-21)22(33)31(23(30)34)11-14-7-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32) |
InChI-Schlüssel |
OPTQSBNFJSELNZ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)



![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)
![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)


![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2758539.png)

